N1-(4-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
This oxalamide derivative features a 4-chlorophenyl group at the N1 position and a 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl moiety at N2.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c1-26-10-12-27(13-11-26)19(15-2-6-17(23)7-3-15)14-24-20(28)21(29)25-18-8-4-16(22)5-9-18/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXQDTOIJYMNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Oxalamide Derivatives
Key Observations :
- The 4-chlorophenyl group at N1 is shared with Compound 13 and GMC-3 , suggesting a role in target binding or stability .
- The methylpiperazine moiety in the target compound may enhance solubility or modulate receptor interactions, analogous to piperidine in Compound 13 .
- BNM-III-170 demonstrates that halogenated aromatic groups (e.g., 4-chloro-3-fluorophenyl) are effective in antiviral applications .
Pharmacological and Functional Comparisons
Key Insights :
- Antimicrobial Activity : GMC-3 highlights the role of oxalamides in antimicrobial applications, though the target compound’s fluorophenyl and methylpiperazine groups may alter its spectrum .
- Diverse Applications : The contrast between S336 (flavoring agent) and antiviral analogs underscores the role of substituents in determining function .
Q & A
Basic: What are the critical steps in synthesizing N1-(4-chlorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Intermediate Formation : Preparation of the 4-chlorophenyl and 4-fluorophenyl intermediates via nucleophilic substitution or coupling reactions.
- Piperazine Functionalization : Alkylation of the 4-methylpiperazine moiety under controlled pH and temperature to avoid side reactions .
- Oxalamide Coupling : Amide bond formation between intermediates using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Purification : Chromatography (e.g., flash column or HPLC) to isolate the final compound with ≥95% purity .
Advanced: How can reaction conditions be optimized to improve yield during the coupling step?
Methodological Answer:
Key optimization strategies include:
- Catalyst Selection : Using palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance aryl-aryl bond formation efficiency .
- Solvent Polarity Control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require inert atmospheres to prevent oxidation of sensitive groups like piperazine .
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature → 60°C) minimizes side reactions during amide coupling .
- Real-Time Monitoring : Techniques like TLC or LC-MS track reaction progress and identify optimal quenching times .
Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 4-chlorophenyl vs. 4-fluorophenyl peaks) and confirms piperazine proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z ~480–500) and detects isotopic patterns for chlorine/fluorine .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities from synthetic intermediates .
Advanced: How can stereochemical challenges in this compound’s synthesis be addressed?
Methodological Answer:
- Chiral Chromatography : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Circular Dichroism (CD) : Confirms absolute configuration of asymmetric centers in the piperazine-ethyl backbone .
- Computational Modeling : DFT calculations predict stable conformers and guide selective crystallization .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
Based on structural analogs:
- Kinase Inhibition : Potential RSK (p90 ribosomal S6 kinase) or MAPK pathway modulation due to oxalamide’s ATP-competitive binding .
- GPCR Interactions : 4-Methylpiperazine and fluorophenyl groups suggest affinity for serotonin or dopamine receptors .
- Anticancer Activity : Preclinical studies on similar oxalamides show apoptosis induction in cancer cell lines (e.g., MCF-7) .
Advanced: How can conflicting data on this compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ in nM–μM ranges) to rule out assay artifacts .
- Off-Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
- Structural Analog Comparison : Benchmark against compounds like N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide to isolate substituent-specific effects .
Basic: What in vitro assays are recommended for initial pharmacological profiling?
Methodological Answer:
- Cytotoxicity : MTT assay in cancer/normal cell lines (e.g., HeLa vs. HEK293) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Membrane Permeability : Caco-2 monolayer assay to predict oral bioavailability .
Advanced: How can SAR studies improve this compound’s selectivity?
Methodological Answer:
- Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
- Piperazine Modifications : Introduce bulkier substituents (e.g., isopropyl) to reduce off-target GPCR activity .
- Prodrug Design : Mask the oxalamide moiety with ester prodrugs to improve solubility and reduce metabolic degradation .
Basic: What computational tools predict this compound’s binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets (e.g., RSK2 PDB: 3R3X) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore Modeling (MOE) : Identify critical H-bond donors/acceptors from the oxalamide and piperazine groups .
Advanced: How can discrepancies in binding affinity data across studies be addressed?
Methodological Answer:
- Assay Standardization : Use uniform buffer conditions (e.g., 1 mM ATP in kinase assays) .
- Orthogonal Validation : Confirm SPR results with ITC or microscale thermophoresis (MST) .
- Structural Biology : Co-crystallize the compound with its target to resolve binding pose ambiguities .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials .
- Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Conduct LC-MS every 6 months to detect degradation (e.g., hydrolysis of oxalamide) .
Advanced: What strategies mitigate metabolic instability in vivo?
Methodological Answer:
- Deuterium Exchange : Replace labile hydrogens (e.g., piperazine C-H) with deuterium to slow CYP450 metabolism .
- PEGylation : Attach polyethylene glycol chains to the oxalamide nitrogen to prolong half-life .
- Co-Administration : Use CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathways .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : MRM mode with transitions like m/z 480 → 345 for plasma/tissue samples .
- UV-Vis Spectroscopy : Quantify at λ ~270 nm (aromatic π→π* transitions) in cell lysates .
- ELISA : Develop antibodies against the oxalamide moiety for high-throughput screening .
Advanced: How can off-target toxicity be minimized during lead optimization?
Methodological Answer:
- hERG Assay : Screen for potassium channel inhibition to avoid cardiotoxicity .
- Mitochondrial Toxicity : Measure oxygen consumption rate (OCR) in HepG2 cells .
- Genotoxicity : Ames test ± S9 metabolic activation to detect mutagenic potential .
Basic: What are the key structural analogs for comparative studies?
Methodological Answer:
| Analog | Structural Difference | Biological Impact |
|---|---|---|
| N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide | Lacks piperazine | Reduced kinase affinity |
| N1-(4-methoxybenzyl)-N2-(thiophen-3-yl)oxalamide | Thiophene substitution | Enhanced GPCR activity |
| N1-(4-methylpiperazin-1-yl)-N2-(phenethyl)oxalamide | Simplified backbone | Improved solubility |
Advanced: What future research directions are prioritized for this compound?
Methodological Answer:
- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., RSK2) in disease models .
- In Vivo PK/PD : Oral bioavailability and brain penetration studies in rodents .
- Combinatorial Therapy : Screen synergy with FDA-approved kinase inhibitors (e.g., trametinib) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
